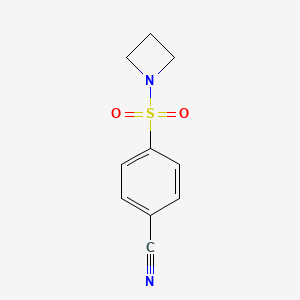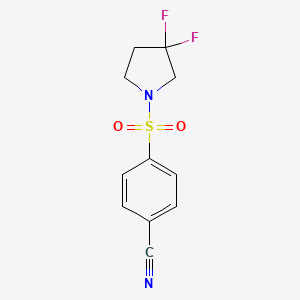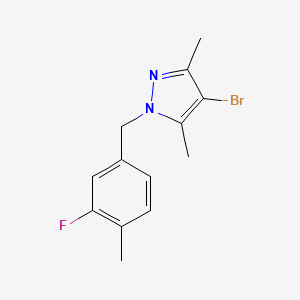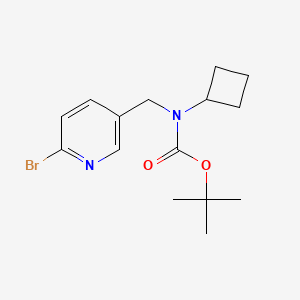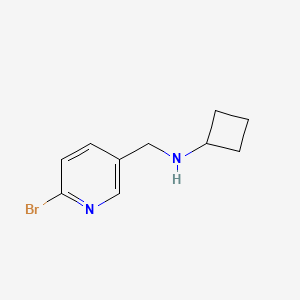![molecular formula C15H21BrO3 B8160339 tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate](/img/structure/B8160339.png)
tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate
概要
説明
tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate: is an organic compound with the molecular formula C13H19BrO3 . It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a tert-butyl ester group and a bromophenyl group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate typically involves the reaction of 4-bromophenol with tert-butyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.
Major Products:
Substitution: Formation of various substituted phenyl ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of polymers and resins.
作用機序
The mechanism of action of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate biological pathways and exert effects on cellular processes.
類似化合物との比較
- tert-Butyl 3-(2-bromoethoxy)propanoate
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate
Uniqueness: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO3/c1-15(2,3)19-14(17)9-11-18-10-8-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJSBUTXKMFOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

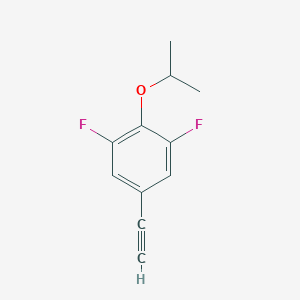
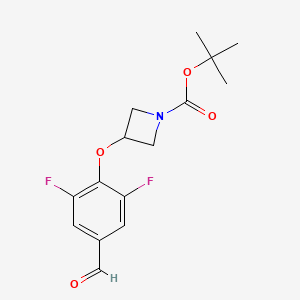
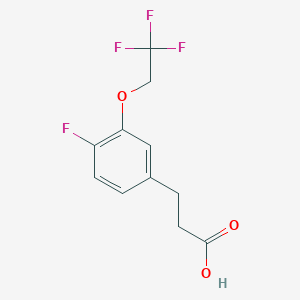
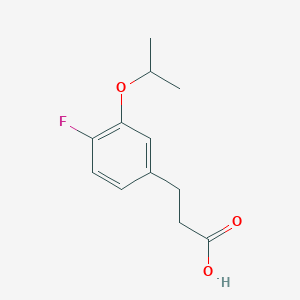



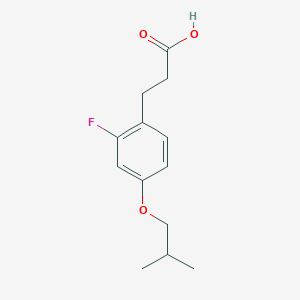
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8160314.png)
